2-chlorophenyl 4-bromobenzenesulfonate
Overview
Description
2-chlorophenyl 4-bromobenzenesulfonate is a useful research compound. Its molecular formula is C12H8BrClO3S and its molecular weight is 347.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.90661 g/mol and the complexity rating of the compound is 360. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
2-chlorophenyl 4-bromobenzenesulfonate is used in the synthesis of complex organic compounds. For instance, it plays a role in ring halogenations of polyalkylbenzenes, demonstrating its utility in creating halogenated compounds with specific chemical properties. This is crucial for the development of pharmaceuticals, agrochemicals, and materials with desired functionalities (Bovonsombat & Mcnelis, 1993). Furthermore, selenoxides, potentially derived from similar compounds, have been utilized as catalysts for the activation of hydrogen peroxide in bromination reactions, highlighting their significance in organic synthesis and chemical transformations (Goodman & Detty, 2004).
Environmental Science and Remediation
In environmental science, the study of compounds like this compound contributes to understanding the formation and degradation of hazardous substances. For example, research on the pyrolysis and oxidation of chlorophenol and bromophenol mixtures helps elucidate the mechanisms behind the formation of toxic dioxins and furans at high temperatures, which is vital for assessing and mitigating environmental pollution (Evans & Dellinger, 2005). This knowledge is crucial for improving waste management practices and reducing the environmental impact of industrial processes.
Advanced Oxidation Processes
The compound's relevance extends to the development of advanced oxidation processes for water treatment. Research on the degradation of chlorophenols using catalytic methods sheds light on innovative approaches to purify water contaminated with organic pollutants. For instance, studies on the use of titanium dioxide for the photo-assisted ozonation of pollutants demonstrate effective methods for removing toxic substances from water, contributing to the field of environmental remediation (Oyama et al., 2011).
Materials Science
In materials science, the synthesis and manipulation of compounds like this compound enable the creation of novel materials with specific properties. For example, electropolymerization processes involving similar compounds are used to fabricate conducting polymers, which have applications in electronics, energy storage, and sensing technologies (Lima et al., 1998).
Properties
IUPAC Name |
(2-chlorophenyl) 4-bromobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYPPUSLCMZNDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323575 | |
Record name | STK258485 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7463-27-6 | |
Record name | NSC404336 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK258485 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.